N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide
Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and furan The presence of a trifluoromethyl group enhances its chemical stability and biological activity
Mechanism of Action
Target of Action
The compound, N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide, is a derivative of benzimidazole . Benzimidazole derivatives have been found to bind with high affinity to multiple receptors , and they have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
For instance, some benzimidazole derivatives have shown inhibitory activity against certain viruses . The interaction of the compound with its targets could lead to changes in the biological activities of the targets, thereby exerting its effects.
Biochemical Pathways
Benzimidazole derivatives have been found to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of benzimidazole derivatives , it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives, such as formic acid or trimethyl orthoformate, under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the benzimidazole derivative with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(trifluoromethyl)phenyl)-1-benzofuran-2-carboxamide
- 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzimidazole
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide stands out due to its unique combination of benzimidazole and furan rings, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h1-6H,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQXIFBWQLCZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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